molecular formula C7H15ClN2O B1387175 1-Acetyl-3-aminopiperidine CAS No. 1018680-22-2

1-Acetyl-3-aminopiperidine

Cat. No. B1387175
M. Wt: 178.66 g/mol
InChI Key: OMUFVZFNUFHIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3-aminopiperidine is a compound with the molecular formula C7H14N2O . It is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives, including 1-Acetyl-3-aminopiperidine, are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-Acetyl-3-aminopiperidine consists of a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Acetyl-3-aminopiperidine include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

1-Acetyl-3-aminopiperidine has a density of 1.0±0.1 g/cm3, a boiling point of 273.6±33.0 °C at 760 mmHg, and a flash point of 119.3±25.4 °C . It also has a molar refractivity of 39.4±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 136.3±3.0 cm3 .

Scientific Research Applications

Piperidine Derivatives in Pharmaceutical Industry

  • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The scientific literature discusses intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Synthesis of Protected 3-Aminopiperidine Using Enzyme Cascades

  • Application Summary : Multi-enzyme cascades utilising variants of galactose oxidase and imine reductase led to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine .
  • Methods of Application : The reactions were streamlined into one-pot to prevent potential racemisation of key labile intermediates and led to products with high enantiopurity .
  • Results or Outcomes : The synthesis resulted in up to 54% isolated yield .

Synthesis of Spirooxindolopyrrolidine-Embedded Piperidinone with Potential Anticancer Activity

  • Application Summary : Spirooxindolopyrrolidine-embedded piperidinone 1, a derivative of piperidine, has been synthesized and shown to have potential anticancer activity .
  • Methods of Application : The synthesis involved a three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .
  • Results or Outcomes : The synthesized compound demonstrated potential anticancer activity .

Increasing the Enantiomeric Purity of 3-Aminopiperidine

  • Methods of Application : The method involves providing a composition containing (i?)-3-aminopiperidine and (jS)-3-aminopiperidine, and combining the composition with a resolving agent in a solvent effective to dissolve the racemic 3-aminopiperidine and the resolving agent, and to crystallize the crystalline diastereomeric salt .

Synthesis of 4-Aminopiperidines as Novel Antifungal Agents

  • Application Summary : Inspired by the structure of well-known antifungals such as fenpropidin and fenpropimorph, a library of more than 30 4-aminopiperidines was synthesized .
  • Methods of Application : The synthesis started from N-substituted 4-piperidone derivatives by reductive amination with appropriate amines using sodium triacetoxyborohydride .
  • Results or Outcomes : Some of these compounds showed interesting growth-inhibiting activity on clinically relevant fungal isolates .

3-Aminopiperidine-Based Peptide Analogues as Noncovalent Inhibitors of Bacterial Cysteine Protease IdeS

  • Application Summary : 3-Aminopiperidine-based peptide analogues have been developed as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS .
  • Methods of Application : The specific methods of application are not detailed in the available information .
  • Results or Outcomes : The specific results or outcomes are not detailed in the available information .

Future Directions

Piperidines, including 1-Acetyl-3-aminopiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This includes the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-(3-aminopiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXINAEREEWKDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-aminopiperidine

CAS RN

1018680-22-2
Record name 1-(3-Amino-1-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018680-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-3-aminopiperidine
Reactant of Route 2
Reactant of Route 2
1-Acetyl-3-aminopiperidine
Reactant of Route 3
Reactant of Route 3
1-Acetyl-3-aminopiperidine
Reactant of Route 4
Reactant of Route 4
1-Acetyl-3-aminopiperidine
Reactant of Route 5
Reactant of Route 5
1-Acetyl-3-aminopiperidine
Reactant of Route 6
Reactant of Route 6
1-Acetyl-3-aminopiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.